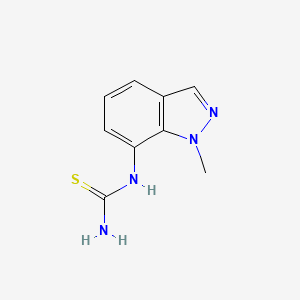

N-(1-Methyl-1H-indazol-7-yl)thiourea

Description

Historical Context and Evolution of Thiourea (B124793) and Indazole Chemistry in Drug Discovery

The journey of thiourea in medicinal chemistry is marked by its early recognition as a versatile building block for heterocyclic compounds. nih.gov Its derivatives have been explored for a wide array of therapeutic applications, ranging from early antitubercular agents to more contemporary antiviral and anticancer compounds. mdpi.com The thiourea functional group, characterized by its unique electronic and hydrogen-bonding properties, has allowed for its incorporation into a multitude of drug candidates.

Similarly, the indazole nucleus, a bicyclic aromatic heterocycle, has a storied history in drug discovery. nih.gov Recognized as a "privileged structure," the indazole motif is present in a number of approved drugs and clinical candidates. orientjchem.orggoogle.com Its ability to engage in various biological interactions, including hydrogen bonding and pi-stacking, has made it a favored scaffold for the design of kinase inhibitors, anti-inflammatory agents, and central nervous system-active drugs. researchgate.netguidechem.com The evolution of synthetic methodologies for both thiourea and indazole derivatives has further fueled their exploration in medicinal chemistry, enabling the creation of diverse and complex molecular architectures. nih.govnih.gov

Significance of the Thiourea Scaffold as a Pharmacophore in Bioactive Molecules

The thiourea moiety (-NH-C(=S)-NH-) is a critical pharmacophore due to its distinct structural and electronic features. rsc.org Its ability to act as both a hydrogen bond donor and acceptor allows for robust interactions with biological targets, such as enzymes and receptors. rsc.org The sulfur atom, being larger and more polarizable than oxygen in its urea (B33335) counterpart, imparts unique properties to the molecule, including altered lipophilicity and metabolic stability.

Thiourea derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects. mdpi.com This versatility stems from the scaffold's ability to be readily functionalized, allowing for the fine-tuning of its steric and electronic properties to achieve desired biological outcomes.

Importance of the Indazole Motif as a Privileged Structure in Drug Design

The indazole ring system is considered a privileged structure in medicinal chemistry due to its recurring presence in biologically active compounds across various therapeutic areas. orientjchem.orggoogle.com This bicyclic heterocycle can exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common, which influences their chemical reactivity and biological activity. nih.gov

The indazole scaffold serves as a versatile template for designing molecules that can interact with a wide range of biological targets. researchgate.netguidechem.com Its rigid structure provides a defined orientation for appended functional groups, facilitating specific interactions with target proteins. Notably, indazole derivatives have been successfully developed as kinase inhibitors, where the nitrogen atoms of the pyrazole (B372694) ring can form crucial hydrogen bonds with the hinge region of the kinase domain. guidechem.com Furthermore, the benzene (B151609) ring portion of the indazole allows for modifications to modulate physicochemical properties and explore additional binding interactions. nih.govnih.gov

Rationale for Focused Research on N-(1-Methyl-1H-indazol-7-yl)thiourea and its Analogues

The focused research on this compound is driven by the synergistic potential of combining the thiourea and indazole pharmacophores. The specific substitution pattern, with the thiourea moiety at the 7-position of the 1-methyl-indazole ring, creates a unique chemical entity with the potential for novel biological activities.

The rationale for investigating this particular compound and its analogues includes:

Novelty of the Scaffold: The conjugation of thiourea to the 7-position of the indazole ring is a less explored substitution pattern compared to the more common 3-, 5-, and 6-positions, offering the potential for new intellectual property and unique biological profiles.

Potential for Multi-Targeting: Both thiourea and indazole moieties have been individually associated with a wide range of biological targets. Their combination in a single molecule could lead to compounds with multi-target activity, which can be advantageous in treating complex diseases like cancer and infectious diseases.

Exploration of Structure-Activity Relationships: The synthesis and biological evaluation of this compound and its analogues allow for a systematic investigation of the structure-activity relationships (SAR). This includes understanding the impact of the methyl group on the indazole nitrogen, the position of the thiourea linkage, and the nature of substituents on the thiourea nitrogen.

Antimicrobial and Enzyme Inhibitory Potential: Preliminary data suggests that this compound exhibits broad-spectrum antibacterial activity and inhibits KasA, a key enzyme in Mycobacterium tuberculosis. This provides a strong rationale for further investigation into its potential as an anti-infective agent.

Detailed Research Findings

The synthesis of this compound typically involves the reaction of 1-methyl-1H-indazol-7-amine with a thiocarbonylating agent. The resulting compound has been characterized by various spectroscopic methods.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₉H₁₀N₄S |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.95 (s, 3H, CH₃), 7.25–8.16 (m, 4H, indazole-H), 8.45 (s, 1H, NH) |

| IR (KBr) | ν 3340 cm⁻¹ (N–H stretch), 1245 cm⁻¹ (C=S) |

Preliminary biological evaluation of this compound has revealed promising antimicrobial activity.

Table 2: Antimicrobial Activity of this compound

| Organism | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

Furthermore, this compound has been identified as an inhibitor of KasA, a β-ketoacyl synthase essential for the survival of Mycobacterium tuberculosis.

Table 3: Enzyme Inhibition Data for this compound

| Enzyme Target | Biological Source | Activity |

| KasA | Mycobacterium tuberculosis | Inhibitor |

The exploration of analogues of this compound is an active area of research, with the aim of optimizing its biological activity, selectivity, and pharmacokinetic properties.

Structure

3D Structure

Properties

IUPAC Name |

(1-methylindazol-7-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-13-8-6(5-11-13)3-2-4-7(8)12-9(10)14/h2-5H,1H3,(H3,10,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEFYTLOGFXOMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2NC(=S)N)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and in Silico Investigations of Thiourea Indazole Systems

Molecular Modeling for Ligand-Target Interactions

Molecular modeling techniques are instrumental in predicting how N-(1-Methyl-1H-indazol-7-yl)thiourea interacts with its biological targets at an atomic level. These methods are crucial for understanding the compound's mechanism of action and for the rational design of more potent derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. For this compound, docking simulations can identify the most likely binding pose within the active site of a target protein and estimate the binding affinity. The thiourea (B124793) and indazole moieties are known to interact favorably with hydrophobic pockets in enzymes. The binding energy, often expressed in kcal/mol, is a key output of docking studies, with lower values indicating a more stable interaction. For instance, in studies of similar thiourea derivatives, binding energies have been observed in ranges that suggest robust binding to their targets. The interactions typically involve hydrogen bonds formed by the carbothioamide group, as well as π-π stacking and van der Waals interactions involving the aromatic rings.

Table 1: Representative Molecular Docking Data for Thiourea Derivatives

| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Thiourea Derivatives | BRAF (V600E) protein kinase | Strong affinity noted | Not specified |

| N,N'-diphenylthioureas | Human MCF-7 cancer cells | - | Not specified |

| bis-benzo[d]dioxol-5-yl thiourea | Not specified | -21.6 to -24.5 | Not specified |

| N-(allylcarbamothioyl)-2-chlorobenzamide | BRAF (V600E) protein kinase | - | Not specified |

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the conformational changes that occur upon binding of this compound to its target. These simulations can confirm the stability of the interactions predicted by docking and reveal the flexibility of both the ligand and the protein. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex. In broader studies of thiourea-cobalt(III) complexes, MD simulations have been used to confirm the potency of these compounds against various receptors.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. These calculations provide insights into the molecule's reactivity and its ability to participate in various chemical interactions.

DFT studies are used to calculate various molecular properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity. DFT calculations can also be used to determine other quantum chemical parameters like ionization potential, electron affinity, electronegativity, and hardness, which can be correlated with the biological activity of the compound. For thiourea derivatives, DFT has been used to optimize molecular geometry and investigate electronic characteristics responsible for their biological activity.

Table 2: Key Parameters from DFT Studies of Thiourea Derivatives

| Parameter | Significance |

|---|---|

| HOMO Energy | Related to the ability to donate an electron |

| LUMO Energy | Related to the ability to accept an electron |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability |

| Electronegativity | Measure of the ability to attract electrons |

| Hardness | Measure of resistance to change in electron distribution |

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling aims to find a correlation between the chemical structure of a compound and its biological activity. This is a crucial step in drug discovery and development.

Quantitative Structure-Activity Relationship (QSAR) studies are a computational method used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. In QSAR, various molecular descriptors (e.g., physicochemical, electronic, and steric properties) are calculated and correlated with the observed biological activity. For thiourea derivatives, QSAR models have been developed to predict their anticancer activities. These models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs of this compound. Key descriptors often found to be important in QSAR models for sulfur-containing compounds include mass, polarizability, electronegativity, and the octanol-water partition coefficient.

Pharmacological Research and Biological Target Modulation of N 1 Methyl 1h Indazol 7 Yl Thiourea Analogues

Modulation of Enzyme Activity

Analogues of N-(1-Methyl-1H-indazol-7-yl)thiourea have demonstrated a remarkable capacity to inhibit a diverse range of enzymes, a characteristic attributed to the versatile binding properties of the thiourea (B124793) moiety and the indazole scaffold.

Kinase Enzyme Inhibition

The thiourea framework is a key feature in the design of numerous kinase inhibitors. These compounds have shown inhibitory activity against several key kinases involved in cellular signaling pathways that are often dysregulated in diseases like cancer.

EGFR, VEGFR, and PDGFR: The Epidermal Growth Factor Receptor (EGFR) is a prominent target for thiourea-based inhibitors. nih.gov A novel class of inhibitors featuring an N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea framework demonstrated potent in vitro cytotoxicity against human lung carcinoma cells, with IC₅₀ values ranging from 2.5 to 12.9 µM, comparable to the established drug gefitinib (B1684475). nih.gov These compounds were found to markedly reduce the tyrosine phosphorylation of EGFR. nih.gov Further studies on different scaffolds, such as 4-anilinoquinazolines and thiazolyl pyrazolines, have also yielded potent dual EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors. nih.govdovepress.com For instance, a 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazoline derivative (compound 9m) actively inhibited EGFR and VEGFR2 with IC₅₀ values of 73 nM and 7.0 nM, respectively. nih.gov Similarly, certain oxadiazole and pyrazole (B372694) derivatives have shown significant EGFR inhibition, with IC₅₀ values as low as 0.09 µM. nih.gov

PI3K: The PI3K/AKT/mTOR signaling pathway, crucial for tumor cell growth and proliferation, has been successfully targeted by indazole derivatives. nih.gov A series of 3-amino-1H-indazole derivatives exhibited broad-spectrum antiproliferative activity against several cancer cell lines, with one compound (W24) showing IC₅₀ values in the range of 0.43-3.88 μM. nih.gov

Tyrosinase: Thiourea-containing compounds are well-documented as potent tyrosinase inhibitors, a key enzyme in melanin (B1238610) biosynthesis. nih.gov An indole-thiourea derivative (compound 4b) showed superior tyrosinase inhibitory activity (IC₅₀ of 5.9 ± 2.47 μM) compared to the standard kojic acid (IC₅₀ = 16.4 ± 3.53 μM). mdpi.com Kinetic studies identified it as a competitive inhibitor. mdpi.com Other research has identified N-hydroxy-N'-phenylthiourea analogues as highly potent inhibitors, with one compound inhibiting mushroom tyrosinase with an IC₅₀ of approximately 0.29 µM. capes.gov.br Repurposing studies of existing thiourea-containing drugs like ambazone (B518326) and thioacetazone also revealed significant tyrosinase inhibition, with IC₅₀ values of 15 µM and 14 µM, respectively. nih.gov

B-RAF: Analogues have also been developed as inhibitors of the B-Raf kinase, a common mutation in melanoma. A 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazoline derivative selectively inhibited B-Raf and its mutant form, B-RafV600E, with IC₅₀ values of 57 nM and 51 nM, respectively. nih.gov Other research has focused on pan-RAF inhibitors that are also active against SRC-family kinases (SFKs), which can overcome drug resistance. nih.gov Additionally, novel indazolylpyrazolo[1,5-a]pyrimidine analogues have been identified as extremely potent B-Raf inhibitors. researchgate.net

Table 1: Kinase Enzyme Inhibition by this compound Analogues

| Compound Class/Analogue | Target Kinase(s) | IC₅₀ Value | Reference(s) |

|---|---|---|---|

| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea | EGFR | 2.5-12.9 µM | nih.gov |

| 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazoline | EGFR | 73 nM | nih.gov |

| 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazoline | VEGFR2 | 7.0 nM | nih.gov |

| Thiazolyl pyrazoline (Compound 7g) | EGFR | 262 nM | dovepress.com |

| 3-Amino-1H-indazole derivative (W24) | PI3K pathway | 0.43-3.88 µM | nih.gov |

| Indole-thiourea derivative (Compound 4b) | Tyrosinase | 5.9 ± 2.47 μM | mdpi.com |

| N-hydroxy-N'-phenylthiourea analogue | Tyrosinase | ~0.29 µM | capes.gov.br |

| Ambazone | Tyrosinase | 15 µM | nih.gov |

| 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazoline | B-Raf / B-RafV600E | 57 nM / 51 nM | nih.gov |

Other Enzyme Inhibition

The inhibitory scope of these analogues extends beyond kinases to include a variety of other enzyme classes.

Urease: Thiourea derivatives are recognized as effective urease inhibitors, which is a key target for treating infections caused by bacteria like Helicobacter pylori. nih.govplos.org A series of N-monosubstituted thioureas showed potent activity, with one compound exhibiting an IC₅₀ value of 0.16 ± 0.05 µM, making it 170-fold more potent than the standard drug acetohydroxamic acid. nih.gov Another study on imidazo[2,1-b]thiazole (B1210989) derivatives found a competitive inhibitor with an IC₅₀ value of 2.94 ± 0.05 μM, which is 8-fold more potent than thiourea itself. plos.org

Carbonic Anhydrase (CA): Sulphonamide-bearing thiourea analogues have been investigated as inhibitors of carbonic anhydrase isoforms. Nimesulide linked acyl thioureas were identified as potent inhibitors of human carbonic anhydrase (hCA) I and II. researchgate.net Another study developed benzothiazole-6-sulphonamides that selectively inhibited hCA II and hCA VII, which are implicated in various diseases, including neuropathic pain. nih.govresearchgate.net

Acetylcholinesterase (AChE): In the search for treatments for Alzheimer's disease, thiourea analogues have been explored as inhibitors of acetylcholinesterase. Thiazole-bearing thiourea analogues demonstrated good inhibitory potential against both AChE and butyrylcholinesterase (BuChE), with IC₅₀ values in the micromolar range (0.10 to 11.10 µM for AChE). researchgate.net

α-Glucosidase: Thiourea derivatives have also shown promise as α-glucosidase inhibitors for managing diabetes. nih.gov Certain 3-aminopyridin-2(1H)-one based thiourea derivatives exhibited high antidiabetic activity, with one phenylthiourea (B91264) compound (9a) showing a higher inhibitory activity (IC₅₀ = 9.77 mM) than the standard drug acarbose (B1664774) (IC₅₀ = 11.96 mM). nih.govnih.gov

Table 2: Inhibition of Other Enzymes by this compound Analogues

| Compound Class/Analogue | Target Enzyme | IC₅₀ Value | Reference(s) |

|---|---|---|---|

| N-monosubstituted thiourea | Urease | 0.16 ± 0.05 µM | nih.gov |

| Imidazo[2,1-b]thiazole derivative (Compound 2c) | Urease | 2.94 ± 0.05 µM | plos.org |

| Nimesulide linked acyl thioureas | Carbonic Anhydrase I & II | Potent Inhibition | researchgate.net |

| Thiazole (B1198619) bearing thiourea analogues | Acetylcholinesterase | 0.10 - 11.10 µM | researchgate.net |

| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | α-Glucosidase | 9.77 mM | nih.govnih.gov |

Interactions with Other Biological Macromolecules

Beyond direct enzyme inhibition, these compounds interact with other essential biological macromolecules, suggesting broader mechanisms of action.

Nucleic Acid (DNA/RNA) Interactions

Several studies indicate that thiourea derivatives can interfere with nucleic acid-related processes. The antibacterial activity of some this compound analogues is thought to involve the inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication. vulcanchem.com Similarly, certain benzothiazole-based thiourea compounds have been shown to inhibit bacterial DNA gyrase and topoisomerase IV. nih.gov Furthermore, research on N-substituted thiourea derivatives as anticancer agents has shown they can affect DNA metabolism and induce cell cycle arrest, pointing to an interaction with the cellular machinery that governs DNA synthesis and repair. nih.govnih.gov

Protein Binding Mechanisms

The efficacy of thiourea derivatives as inhibitors is rooted in their specific binding interactions within protein active sites. The thiourea moiety is crucial for these interactions, often capable of forming hydrogen bonds and chelating metal ions. nih.govnih.gov Molecular docking simulations of urease inhibitors suggest that the monosubstituted thiourea group can penetrate the urea (B33335) binding site and chelate the two nickel atoms in the enzyme's active center. nih.gov For tyrosinase inhibitors, modeling suggests that intermolecular hydrogen bonds via the nitrogen of the thiourea group and contacts via the thione (C=S) are equally important for interacting with the enzyme. nih.gov These specific binding modes underscore the thiourea scaffold's utility in designing targeted inhibitors. vulcanchem.com

Investigational Biological Activities

Excluding clinical data, research has uncovered a range of promising biological activities for this compound analogues, primarily in preclinical or in vitro settings.

The most frequently reported activities are antiproliferative and antimicrobial. The inhibition of key signaling kinases like EGFR, B-Raf, and PI3K directly contributes to the antitumor effects observed in various human cancer cell lines, including lung, breast, and colon cancer. nih.govnih.govmdpi.com These compounds have been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest. nih.govnih.gov

In the antimicrobial realm, these compounds have demonstrated broad-spectrum activity. Preliminary assays show antibacterial effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 12.5 µg/mL. vulcanchem.com The mechanism is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase or the disruption of membrane integrity. vulcanchem.comnih.gov Additionally, certain (oxazol-5-yl-phenyl)-thiourea derivatives have exhibited potent antiviral activity against both RNA and DNA viruses, including influenza A, coxsackievirus B3, and herpes simplex virus type 1 (HSV-1), at low micromolar concentrations. researchgate.net These diverse biological activities highlight the potential of the indazole-thiourea scaffold as a foundation for developing new therapeutic agents. ontosight.aimdpi.com

Antimicrobial Research

The emergence of drug-resistant pathogens has necessitated the search for novel antimicrobial agents. Both indazole and thiourea derivatives have been a significant focus of such research.

The indazole nucleus is a core component of various compounds screened for antibacterial properties. For instance, a series of 1H-indazole derivatives were synthesized and evaluated for their activity against several bacterial strains. Some of these compounds exhibited notable potency, in some cases comparable to standard antibiotics like ciprofloxacin (B1669076). caribjscitech.com One study highlighted that certain 1H-indazole and 1H-indole equivalents showed more significant potency than ciprofloxacin in various assays. caribjscitech.com However, other studies on different sets of indazole derivatives, such as 2,3-diphenyl-2H-indazoles, found them to be largely inactive against the tested bacterial strains, suggesting that the substitution pattern on the indazole ring is crucial for activity. mdpi.com

Thiourea derivatives have also demonstrated a broad spectrum of antibacterial activity. mdpi.com For example, a series of N-acyl thiourea derivatives bearing heterocyclic rings were synthesized and tested, with some showing anti-biofilm activity against E. coli. mdpi.com Another study on thiourea derivatives containing 4-arylthiazoles and a D-glucose moiety identified compounds with potent inhibitory activity against several bacterial strains, with minimum inhibitory concentrations (MICs) as low as 0.78 µg/mL. nih.gov These compounds were found to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV. caribjscitech.comnih.gov

Table 1: Antibacterial Activity of Selected Indazole and Thiourea Analogues

| Compound Class | Specific Analogue/Derivative | Bacterial Strain(s) | Observed Activity (e.g., MIC) | Source |

|---|---|---|---|---|

| Indazole Analogue | (R)-4-(4-fluoro-5-(((1S,2S)-2-(hydroxymethyl) cyclopropyl)buta-1,3-diyn-1-yl)-1H-indazol-1-yl)-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide | Various bacterial strains | Potency greater than ciprofloxacin | caribjscitech.com |

| Indazole Analogue | 2,3-diphenyl-2H-indazole derivatives | Escherichia coli, Salmonella enterica | Mainly inactive | mdpi.com |

| Thiourea Analogue | Glucose-conjugated thioureas with a 1,3-thiazole ring | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | MIC = 0.78–3.125 μg/mL | nih.gov |

| Thiourea Analogue | N-acyl thiourea with benzothiazole (B30560) and 6-methylpyridine moieties | Escherichia coli ATCC 25922 | MBIC = 625 µg/mL (anti-biofilm) | mdpi.com |

The investigation of indazole derivatives has also extended to their potential as antifungal agents. A study on 3-phenyl-1H-indazole derivatives demonstrated significant broad-spectrum anticandidal activity. nih.gov Specifically, a derivative with an N,N-diethylcarboxamide substituent was highly active against Candida albicans and both miconazole-susceptible and resistant Candida glabrata strains. nih.gov In another study, 2,3-diphenyl-2H-indazole derivatives showed in vitro growth inhibition against C. albicans and C. glabrata. mdpi.com

Similarly, thiourea derivatives have been recognized for their antifungal potential. Pyrazole acyl thiourea derivatives have been reported to exhibit in vitro fungicidal activity against various plant pathogenic fungi, including Gibberella zeae and Fusarium oxysporum. mdpi.com Furthermore, some thiourea derivatives tagged with thiadiazole, imidazole, and triazine moieties displayed excellent activity against the fungus Aspergillus flavus, with MIC values as low as 0.95 ± 0.22 µg/mL. caribjscitech.com

Table 2: Antifungal Activity of Selected Indazole and Thiourea Analogues

| Compound Class | Specific Analogue/Derivative | Fungal Strain(s) | Observed Activity (e.g., MIC) | Source |

|---|---|---|---|---|

| Indazole Analogue | 3-phenyl-1H-indazole with N,N-diethylcarboxamide substituent | C. albicans, C. glabrata (susceptible and resistant) | Most active in the series | nih.gov |

| Indazole Analogue | 2,3-diphenyl-2H-indazole derivatives | C. albicans, C. glabrata | In vitro growth inhibition | mdpi.com |

| Thiourea Analogue | Thiourea with thiadiazole moiety (Compound 8) | Aspergillus flavus | MIC = 0.95 ± 0.22 µg/mL | caribjscitech.com |

| Thiourea Analogue | Pyrazole acyl thiourea derivatives | Gibberella zeae, Fusarium oxysporum | In vitro fungicidal activity | mdpi.com |

Antiviral Research (e.g., Anti-HIV, Anti-HCV)

The structural frameworks of indazole and thiourea have been utilized in the design of novel antiviral agents. Research on indazole analogues has led to the discovery of compounds with potent activity against hepatitis C virus (HCV). For instance, 1-aminobenzyl-1H-indazole-3-carboxamide analogues were identified as highly potent anti-HCV agents, with EC50 values as low as 0.018 µM. pnrjournal.com

Thiourea derivatives have been extensively studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. A notable example is a series of thiazolyl thiourea derivatives, where the most promising compound, N-[1-(1-furoylmethyl)]-N'-[2-(thiazolyl)]thiourea, exhibited subnanomolar IC50 values for the inhibition of HIV replication and a high selectivity index of over 100,000. researchgate.net This class of compounds demonstrated potency against both wild-type and NNRTI-resistant HIV-1 isolates. researchgate.net Additionally, other series of thiourea derivatives have been synthesized and evaluated for their anti-HCV activity in cell-based replicon assays, identifying a compound with a six-carbon alkyl linker as a particularly potent inhibitor with an EC50 of 0.047 µM. researchgate.netpnrjournal.com

Anti-inflammatory Research

Both indazole and thiourea moieties are present in molecules with recognized anti-inflammatory properties. A study on indazole and its simple derivatives, 5-aminoindazole (B92378) and 6-nitroindazole, demonstrated significant, dose-dependent anti-inflammatory activity in a carrageenan-induced hind paw edema model in rats. nih.gov The mechanism of action was linked to the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov For instance, 5-aminoindazole showed an IC50 value of 12.32 µM for COX-2 inhibition. nih.gov

The thiourea functional group has also been incorporated into various compounds to explore their anti-inflammatory potential. For example, novel thiourea derivatives of the nonsteroidal anti-inflammatory drug (NSAID) naproxen (B1676952) have been synthesized and evaluated. nih.gov While these specific derivatives did not show significant COX-2 inhibition, some demonstrated potent inhibition of 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory pathway, with one derivative showing an IC50 value of 0.30 μM. nih.gov

Table 3: Anti-inflammatory Activity of Selected Indazole Analogues

| Compound | Biological Target/Assay | Observed Activity (IC50) | Source |

|---|---|---|---|

| Indazole | COX-2 Inhibition | 23.42 µM | nih.gov |

| 5-Aminoindazole | COX-2 Inhibition | 12.32 µM | nih.gov |

| 6-Nitroindazole | COX-2 Inhibition | 19.22 µM | nih.gov |

| Indazole | IL-1β Inhibition | 120.59 µM | nih.gov |

| 6-Nitroindazole | IL-1β Inhibition | 100.75 µM | nih.gov |

Antituberculosis Research

The global health threat posed by tuberculosis, particularly multidrug-resistant strains, has spurred research into new chemical entities. The indazole scaffold has been identified as a promising starting point. A series of new indole- and indazole-based aroylhydrazones were evaluated against Mycobacterium tuberculosis H37Rv, with two compounds demonstrating excellent antimycobacterial activity with MIC values of 0.4412 µM and 0.3969 µM, respectively. researchgate.net These compounds also showed very low toxicity against a human embryonic kidney cell line. researchgate.net Furthermore, indazole sulfonamides have been developed as tight-binding inhibitors of M. tuberculosis lipoamide (B1675559) dehydrogenase (Lpd), an enzyme essential for the bacterium's defense against nitrosative stress. malariaworld.org

Thiourea derivatives have also been a fertile ground for the discovery of antitubercular agents. Many compounds containing this moiety have been reported as potential anti-TB agents. mdpi.com The thiourea functionality is valued for its ability to form key hydrogen bonds with biological targets and for its contribution to favorable drug-like properties. mdpi.com

Antimalarial Research

Malaria remains a significant global health problem, and the development of new antimalarial drugs is a priority. While direct research on indazole-thiourea compounds for antimalarial activity is not prominent, derivatives of the constituent heterocycles have been explored. For instance, various indole (B1671886) derivatives, which are structurally related to indazoles, have been synthesized and shown to possess anti-plasmodial activity. msptm.org

On the other hand, thiourea derivatives have been investigated more directly for their antimalarial potential. A series of cationic 2,2'-bipyridyl- and 1,10-phenanthrolineplatinum(II) benzoylthiourea (B1224501) complexes were synthesized and found to exhibit in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. pnrjournal.com Additionally, research into thiazole derivatives, which can be linked to a thiourea group, has identified compounds with high antimalarial potency and low cytotoxicity. mdpi.com

Anticancer Research (In Vitro Cellular Studies)

In vitro studies on analogues of this compound have demonstrated their ability to inhibit the growth of various cancer cell lines. These studies are crucial for the initial screening and characterization of potential anticancer agents.

Cellular growth inhibition assays are fundamental in anticancer drug discovery to determine the concentration of a compound required to inhibit the proliferation of cancer cells by 50% (IC50). A variety of N-substituted thiourea derivatives and compounds featuring the indazole core have been evaluated against panels of human cancer cell lines.

For instance, a novel N-substituted thiourea derivative, referred to as compound 5a (DC27), which features a quinoline (B57606) moiety instead of indazole, was tested against several human lung carcinoma cell lines. The results from a bromodeoxyuridine (BrdU) incorporation assay revealed dose-dependent inhibition of cell proliferation, with IC50 values ranging from 2.5 to 12.9 µM, comparable to the established EGFR inhibitor gefitinib (1.1-15.6 µM). japsonline.com

In another study, a series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives were synthesized and evaluated for their anti-proliferative activity. Several of these compounds were found to be active against H460 lung cancer, HepG2 liver cancer, and MCF-7 breast cancer cell lines, with some exhibiting IC50 values as low as 20 µM. rsc.org

Furthermore, the anticancer activity of new thiourea derivatives bearing a benzodioxole moiety was examined against HCT116, HepG2, and MCF-7 cancer cell lines. Many of these derivatives showed significant cytotoxic effects. For example, an N1,N3-disubstituted-thiosemicarbazone (compound 7) displayed IC50 values of 1.11 µM, 1.74 µM, and 7.0 µM against HCT116, HepG2, and MCF-7 cells, respectively. nih.gov

A series of novel indazole analogues of curcumin (B1669340) were also synthesized and evaluated for their cytotoxic activity. Against the WiDr colorectal cancer cell line, these compounds showed IC50 values ranging from 27.20 to 58.19 μM. japsonline.com

Table 1: In Vitro Cellular Growth Inhibition of Selected this compound Analogues

| Compound/Analogue Class | Cancer Cell Line | Assay | IC50 (µM) |

|---|---|---|---|

| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea (DC27) | Human Lung Carcinoma Panel | BrdU incorporation | 2.5 - 12.9 |

| 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted thioureas | H460 (Lung), HepG2 (Liver), MCF-7 (Breast) | Not Specified | Down to 20 |

| N1,N3-disubstituted-thiosemicarbazone with benzodioxole | HCT116 (Colon) | Not Specified | 1.11 |

| N1,N3-disubstituted-thiosemicarbazone with benzodioxole | HepG2 (Liver) | Not Specified | 1.74 |

| N1,N3-disubstituted-thiosemicarbazone with benzodioxole | MCF-7 (Breast) | Not Specified | 7.0 |

This table is generated based on data from multiple sources for illustrative purposes.

The anticancer effects of this compound analogues are attributed to their modulation of various molecular targets and signaling pathways critical for cancer cell survival and proliferation.

Angiogenesis Inhibition: Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Certain diaryl thiourea derivatives bearing a 1H-indazole-3-amine moiety have been identified as multi-target receptor tyrosine kinase (RTK) inhibitors. These compounds have shown the ability to inhibit VEGFR-2, TIE-2, and EphB4, all of which are essential for angiogenesis. researchgate.net By blocking these kinases, these analogues can disrupt the blood supply to tumors, thereby inhibiting their growth.

Cell Signaling Pathway Modulation: The epidermal growth factor receptor (EGFR) signaling pathway is a key driver of cell proliferation and is often dysregulated in cancer. The N-substituted thiourea derivative DC27 has been shown to markedly reduce the tyrosine phosphorylation of EGFR. japsonline.com This inhibition leads to the deactivation of downstream effectors such as Erk1/2 and AKT, which are crucial for cell proliferation. japsonline.com Consequently, the compound was found to induce G0/G1 arrest of the cell cycle and promote apoptosis in human lung carcinoma cells. japsonline.com

Another molecular target for thiourea derivatives is the orphan nuclear receptor Nur77. Certain 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted thiourea derivatives have been found to induce the expression of Nur77 in a time- and dose-dependent manner in H460 lung cancer cells. rsc.org The induction of Nur77 was linked to the cleavage of PARP, a key event in apoptosis. The apoptotic effect of these compounds was significantly diminished when Nur77 was knocked down, indicating that Nur77 is a critical mediator of their anticancer action. rsc.org

Structure Activity Relationship Sar Studies and Rational Design of Thiourea Indazole Derivatives

Impact of Substituent Modifications on Biological Activity

The biological profile of thiourea-indazole derivatives can be finely tuned by altering substituents on both the indazole ring and the thiourea (B124793) moiety. These modifications can impact potency, selectivity, and pharmacokinetic properties.

Influence of Indazole Substitution Patterns on Activity and Selectivity

The indazole scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a range of biological targets. nih.govnih.gov The position and nature of substituents on the indazole ring are critical determinants of the biological activity and selectivity of these compounds. nih.govlongdom.org

Research has shown that the substitution pattern on the indazole ring significantly affects the compound's inhibitory activity. nih.gov For instance, in the development of kinase inhibitors, specific substitutions on the indazole ring have led to compounds with potent and selective activity against targets like Aurora kinases and anaplastic lymphoma kinase (ALK). nih.gov One study revealed that a 3-amino-5-substituted indazole was a promising starting point for developing potent ALK inhibitors, with the resulting compound, entrectinib, showing high activity. nih.gov

Furthermore, modifications to the indazole ring can enhance potency and improve degradation efficacy in selective estrogen receptor degraders (SERDs). nih.gov For example, replacing an ethyl group with a cyclobutyl group enhanced potency, while larger substituents on the upper aryl ring improved degradation efficacy. nih.gov

The following table summarizes the influence of various indazole substitutions on biological activity based on reported studies.

| Substituent/Modification | Position | Observed Effect | Target/Activity |

| 3-amino group | 3 | Starting point for potent inhibitors | Anaplastic Lymphoma Kinase (ALK) |

| Cyclobutyl group | - | Enhanced potency | Selective Estrogen Receptor Degraders (SERDs) |

| CF3 group | para-position of upper aryl ring | Improved degradation efficacy | Selective Estrogen Receptor Degraders (SERDs) |

| 2,6-difluoro-3-methoxyphenyl group | - | Increased enzymatic and antiproliferative activities | Fibroblast Growth Factor Receptor 1 (FGFR1) |

| Electron-withdrawing groups | Benzenesulfonyl moiety | Better anticonvulsant activity | Anticonvulsant |

Effects of Thiourea N-Substitution on Biological Response

The thiourea functional group plays a crucial role in the biological activity of these derivatives, often participating in key hydrogen bonding interactions with target proteins. mdpi.commdpi.com Modifications to the nitrogen atoms of the thiourea moiety can significantly alter the biological response. mdpi.com

N-acyl thiourea derivatives have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties. mdpi.com The nature of the substituent on the acyl group can influence the potency and spectrum of antimicrobial activity. mdpi.com For example, certain N-acyl thiourea derivatives bearing a 6-methylpyridine moiety have shown promising anti-biofilm and antioxidant activities. mdpi.com

Studies on various N,N'-disubstituted thioureas have revealed that the nature of the substituents can impart significant antibacterial activity. researchgate.net The electronic properties of these substituents are also important; for instance, the electron-withdrawing nature of different substituted groups on urea (B33335) derivatives was found to correlate with their bioactivities. researchgate.net

Role of Linker and Bridging Modifications in Conjugates

In more complex derivatives, a linker or bridging group may connect the thiourea-indazole scaffold to another pharmacophore. The nature and length of this linker are critical for optimizing the compound's activity. While specific examples directly pertaining to N-(1-Methyl-1H-indazol-7-yl)thiourea conjugates are limited in the provided search results, the principles of linker design are well-established in medicinal chemistry.

The linker's role is to position the two pharmacophores optimally for interaction with their respective binding sites. Modifications to the linker's length, flexibility, and chemical nature can impact:

Binding Affinity: A linker that is too short or too rigid may prevent the molecule from adopting the correct conformation for binding. Conversely, an overly flexible linker might lead to an entropic penalty upon binding.

Metabolic Stability: The linker can be designed to be more or less susceptible to metabolic degradation, thereby influencing the compound's half-life.

Rational Design Principles for Optimized this compound Derivatives

Rational drug design aims to create new molecules with improved therapeutic properties based on a detailed understanding of their biological targets and SAR. For thiourea-indazole derivatives, several strategies can be employed to optimize their activity.

Application of Privileged Scaffolds and Bioisosteric Replacements

The indazole nucleus is considered a privileged scaffold due to its presence in numerous bioactive compounds and approved drugs. nih.govnih.gov This makes it an excellent starting point for designing new therapeutic agents. The inherent drug-like properties of privileged scaffolds can increase the probability of developing a successful drug candidate. mdpi.com Other privileged scaffolds that are sometimes incorporated alongside or in place of parts of the thiourea-indazole structure include 1,3,4-thiadiazole (B1197879) and thiazole (B1198619). nih.govresearchgate.net

Bioisosteric replacement is a key strategy in medicinal chemistry where one atom or group of atoms is replaced by another with similar physical or chemical properties. cambridgemedchemconsulting.com This approach can be used to:

Improve potency and selectivity.

Enhance pharmacokinetic properties.

Reduce toxicity. cambridgemedchemconsulting.com

Circumvent patent issues.

For instance, a thiourea group might be replaced by a cyanoguanidine or a 2,2-diamino-1-nitroethene moiety to alter a compound's properties. nih.gov In the context of indazole-containing compounds, the indazole moiety itself can serve as a bioisosteric replacement for a catechol group, which can lead to improved metabolic stability. google.com The 1,2,4-oxadiazole (B8745197) ring has also been successfully used as a bioisostere for an amide group in the design of 1H-indazole-bearing inhibitors. nih.gov

Strategies for Scaffold Hopping and Fragment-Based Drug Design

Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify new molecular scaffolds that can mimic the activity of a known active compound but have a different core structure. uniroma1.itniper.gov.in This can lead to the discovery of novel chemical series with improved properties, such as better patentability, enhanced selectivity, or improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. uniroma1.it For example, scaffold hopping from an indole (B1671886) to an indazole framework has been successfully used to develop dual inhibitors of MCL-1 and BCL-2. rsc.org

Fragment-based drug design (FBDD) is another powerful approach for lead discovery. nih.gov It involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.gov Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound. An indazole fragment has been successfully used as a starting point in an FBDD approach to develop AXL kinase inhibitors. nih.gov This strategy allows for the exploration of chemical space more efficiently than traditional high-throughput screening and often results in leads with better physicochemical properties.

Future Perspectives in Thiourea Indazole Research

Exploration of Novel Synthetic Strategies for Enhanced Accessibility and Diversity

The future development of N-(1-Methyl-1H-indazol-7-yl)thiourea and its analogs hinges on the creation of innovative and efficient synthetic methodologies. A primary challenge in medicinal chemistry is the synthesis of structurally diverse compound libraries with high yields and accessibility. nih.gov Current research often faces issues with low yields in the synthesis of indazole derivatives. nih.gov

Future synthetic exploration will likely focus on several key areas:

Green Chemistry Approaches : To address environmental concerns associated with traditional organic synthesis, future strategies will increasingly incorporate principles of green chemistry. mdpi.com This includes the use of environmentally benign solvents, such as poly(ethylene glycol-400) (PEG-400), and solventless reaction conditions to minimize waste and energy consumption. wjrr.org

Advanced Catalytic Systems : The development of novel catalysts is crucial for improving reaction efficiency and selectivity. This includes ligand-free palladium-catalyzed reactions and copper-catalyzed intramolecular amination, which can provide access to a wide variety of multi-substituted indazole derivatives under mild conditions. researchgate.net The use of phase-transfer catalysts, like tetra-n-butylammonium bromide (TBAB), has been shown to significantly improve the yields of N-acyl thiourea (B124793) derivatives and could be adapted for thiourea-indazole synthesis. mdpi.com

Domino and One-Pot Reactions : Multi-component and domino reactions, which allow for the construction of complex molecules in a single step from simple precursors, are highly valuable for generating chemical diversity efficiently. wjrr.org These strategies shorten synthetic routes, reduce purification steps, and are amenable to automated synthesis systems, thereby accelerating the discovery process. mdpi.comwjrr.org

Modular Synthesis : A modular synthetic approach, where different building blocks can be easily combined, will be essential for creating large libraries of thiourea-indazole derivatives for structure-activity relationship (SAR) studies. mdpi.com This allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

By focusing on these strategies, researchers can overcome existing synthetic hurdles, enhance the accessibility of complex thiourea-indazole compounds, and generate a wider diversity of molecules for biological screening.

Advanced Computational Methodologies for Predictive Drug Discovery

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, offering a virtual shortcut that can significantly reduce the time and cost of research and development. beilstein-journals.org For thiourea-indazole research, advanced computational methods are poised to play a pivotal role in rationally designing potent and selective drug candidates.

Key computational approaches for future research include:

Molecular Docking and Dynamics Simulations : Molecular docking is used to predict the binding mode and affinity of a ligand to its biological target. beilstein-journals.orgnih.gov For thiourea-indazole derivatives, docking studies can elucidate crucial interactions, such as the hydrogen bonds formed by the thiourea moiety with amino acid residues in an enzyme's active site. biointerfaceresearch.comnih.gov Molecular Dynamics (MD) simulations can further refine these models by providing insights into the stability of the ligand-protein complex and accounting for target flexibility. beilstein-journals.orgresearchgate.net

Pharmacophore Modeling and QSAR : When the 3D structure of a target is unknown, ligand-based methods are employed. beilstein-journals.org Pharmacophore modeling identifies the essential structural features required for biological activity, while Quantitative Structure-Activity Relationship (QSAR) studies develop mathematical models that correlate chemical structure with activity. These models can be used to virtually screen compound libraries and prioritize candidates for synthesis. beilstein-journals.org

Machine Learning and Artificial Intelligence : The integration of machine learning and AI is revolutionizing CADD. These technologies can analyze vast datasets to predict biological activities, ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity with increasing accuracy, guiding the design of more effective and safer thiourea-indazole-based drugs. co-ac.com

The synergy between these in silico techniques allows for a more targeted and efficient drug discovery process, enabling researchers to design molecules with improved affinity and specificity for their intended biological targets before committing to extensive synthetic work. beilstein-journals.orgnih.gov

Identification and Characterization of Undiscovered Biological Targets

While thiourea and indazole derivatives are known to interact with a range of biological targets, particularly protein kinases, a vast landscape of potential targets remains unexplored. biointerfaceresearch.comnih.gov The thiourea functionality is adept at forming stable hydrogen bonds with proteins, enzymes, and receptors, making it a versatile pharmacophore for targeting diverse biological systems. nih.gov

Future research should aim to:

Expand Kinase Inhibitor Profiles : Many indazole-based compounds are potent inhibitors of kinases like VEGFR-2, Tie2, and EphB4, which are crucial in cancer angiogenesis. nih.gov Future work could screen this compound and its analogs against broader panels of kinases to identify novel inhibitory activities and understand their selectivity profiles.

Explore Non-Kinase Targets : The biological activity of thiourea derivatives extends beyond kinase inhibition to include antibacterial, antiviral, anti-inflammatory, and neuroprotective effects. mdpi.com This suggests that these compounds may interact with other enzyme families or receptor systems. For instance, some thiourea derivatives have shown potential as inhibitors of cholinesterase enzymes, relevant to Alzheimer's disease. nih.gov Advanced screening platforms and chemoproteomics approaches can be employed to identify these currently unknown protein targets.

Investigate Novel Mechanisms of Action : Beyond direct enzyme inhibition, it is crucial to investigate other potential mechanisms. For example, some thiourea compounds have been found to induce apoptosis in cancer cells and arrest the cell cycle, indicating complex downstream effects that warrant further characterization. mdpi.com

The identification of new biological targets will open up novel therapeutic applications for thiourea-indazole compounds, expanding their potential beyond the current focus on oncology.

Development of Multi-Targeting Thiourea-Indazole Conjugates

The traditional "one-target, one-molecule" paradigm in drug discovery is often insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. nih.gov This has led to the rise of Multi-Target-Directed Ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. nih.gov

The thiourea-indazole scaffold is an excellent platform for developing MTDLs due to the broad bioactivity of its constituent parts. Future research in this area will focus on:

Rational Design of MTDLs : By combining the known pharmacophoric features of thiourea and indazole derivatives, it is possible to design single molecules that can, for example, inhibit multiple kinases involved in tumor progression or target different pathological pathways in Alzheimer's disease. nih.govnih.gov Diaryl thiourea derivatives bearing a 1H-indazole-3-amine moiety have already shown promise as multi-target receptor tyrosine kinase inhibitors. mdpi.comnih.gov

Conjugation and Hybridization Strategies : Novel conjugates can be created by linking the thiourea-indazole core to other pharmacologically active molecules. This molecular hybridization strategy can yield compounds with synergistic effects or novel activity profiles. nih.gov

Addressing Drug Resistance : Multi-target agents can be particularly effective in overcoming drug resistance, a major challenge in cancer therapy. biointerfaceresearch.com By hitting multiple targets or pathways at once, MTDLs can reduce the likelihood of resistance mechanisms emerging.

The development of multi-targeting thiourea-indazole conjugates represents a sophisticated and promising strategy to create more effective therapies for complex diseases where targeting a single protein is inadequate. nih.gov

Q & A

Q. What are the established synthetic routes for N-(1-Methyl-1H-indazol-7-yl)thiourea, and what key parameters influence reaction yields?

Methodological Answer: The compound is typically synthesized via the reaction of 1-methyl-1H-indazol-7-amine with thiophosgene or substituted isothiocyanates under controlled conditions. Key parameters include:

- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions.

- Solvent selection : Anhydrous solvents like dichloromethane or THF are preferred to avoid hydrolysis.

- Stoichiometry : A 1:1.2 molar ratio of amine to thiocarbonyl reagent ensures complete conversion.

Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Yield optimization requires monitoring by TLC and avoiding prolonged exposure to moisture .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : and NMR in DMSO-d₆ confirm the thiourea moiety (δ ~10.5 ppm for NH protons) and indazole ring protons (δ 7.2–8.3 ppm).

- X-ray crystallography : Use SHELXL for refinement and WinGX/ORTEP for visualization . For example, weak N–H⋯S hydrogen bonds (2.8–3.0 Å) may stabilize the crystal lattice, as seen in analogous thioureas .

- Mass spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 223).

Q. How can solubility and stability be assessed for experimental applications?

Methodological Answer:

- Solubility screening : Test in polar (DMSO, methanol) and non-polar solvents (chloroform) at 25°C. Thioureas often exhibit limited aqueous solubility but dissolve in DMSO.

- Stability studies : Perform accelerated degradation tests (40°C, 75% RH for 4 weeks) with HPLC monitoring. Oxidative degradation (e.g., at the thiourea sulfur) is a common instability pathway .

Advanced Research Questions

Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) of this thiourea derivative?

Methodological Answer:

- Functional group variation : Synthesize analogs with substituents at the indazole N1 or thiourea NH₂ to assess steric/electronic effects.

- Biological assays : Use standardized protocols (e.g., MIC assays for antimicrobial activity or kinase inhibition assays).

- Data normalization : Include positive controls (e.g., known kinase inhibitors) and account for solvent effects (DMSO ≤1% v/v).

Q. How can computational methods like DFT elucidate reactivity or optimize synthesis pathways?

Methodological Answer:

- Reaction mechanism modeling : Use Gaussian or ORCA to calculate transition states for thiourea formation. For example, DFT can predict activation barriers for isothiocyanate-amine coupling .

- Electronic structure analysis : HOMO-LUMO gaps (e.g., 4.5–5.0 eV) may correlate with nucleophilic reactivity at the sulfur atom.

- Solvent effects : COSMO-RS simulations in DMSO or ethanol guide solvent selection for recrystallization .

Q. What strategies resolve contradictions between experimental spectral data and theoretical models?

Methodological Answer:

- Crystallographic validation : If NMR data conflicts with expected tautomeric forms (e.g., thione vs. thiol), solve the crystal structure via SHELXD .

- Dynamic NMR studies : Variable-temperature NMR (e.g., 25–80°C) can detect rotational barriers in the thiourea moiety.

- DFT-NMR comparison : Use computed chemical shifts (e.g., with B3LYP/6-311+G(d,p)) to validate experimental peaks .

Q. How can coordination chemistry expand the functional utility of this compound?

Methodological Answer:

- Metal complex synthesis : React with Pd(II) or Co(III) salts (e.g., PdCl₂ in methanol) to form N,S-bidentate complexes. Characterize via FT-IR (ν(C=S) shift from ~1250 to 1150 cm⁻¹) and single-crystal XRD .

- Kinetic studies : Monitor ligand substitution reactions with bio-relevant nucleophiles (e.g., thiourea derivatives) using UV-Vis spectroscopy at 300–400 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.